Dinicotinate(1-)
Description
Dinicotinate(1-) is the conjugate base of dinicotinic acid, a dicarboxylate ion featuring two pyridine rings linked via carboxylate groups. It is widely studied in coordination chemistry due to its ability to act as a bridging ligand, forming stable complexes with lanthanides such as europium (Eu³⁺). These complexes are of particular interest in luminescence studies, where dinicotinate(1-) modulates photophysical properties by altering the coordination environment of the metal center . Its structural versatility allows it to participate in ternary complexes, making it a valuable tool for probing pH-dependent binding behavior and buffer effects in aqueous solutions .
Properties
Molecular Formula |
C7H4NO4- |
|---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
5-carboxypyridine-3-carboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)/p-1 |
InChI Key |
MPFLRYZEEAQMLQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC=C1C(=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- pH Sensitivity : Dinicotinate(1-) demonstrates pH-dependent binding in TRIS buffer (pH = 9), a critical factor for applications in bioimaging where physiological pH varies .
- Substituent Effects: Electron-donating groups (e.g., amino in Eu2.2) destabilize binding under quenching conditions, whereas electron-withdrawing groups (e.g., nitro in Eu2.3) maintain stable binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
